molecular formula C18H14O3 B3031138 Ethyl 2-(9-anthryl)-2-oxoacetate CAS No. 160727-68-4

Ethyl 2-(9-anthryl)-2-oxoacetate

Cat. No.: B3031138
CAS No.: 160727-68-4
M. Wt: 278.3 g/mol
InChI Key: NMSGHOZZHPACLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(9-anthryl)-2-oxoacetate: is an organic compound that features an anthracene moiety attached to an ethyl oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(9-anthryl)-2-oxoacetate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of anthracene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(9-anthryl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The carbonyl group in the oxoacetate can be reduced to form the corresponding alcohol.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(9-anthryl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorescence due to the anthracene moiety.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 2-(9-anthryl)-2-oxoacetate involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, making it useful in studies of DNA-binding properties. The oxoacetate group can participate in nucleophilic addition reactions, making the compound reactive towards various nucleophiles.

Comparison with Similar Compounds

    Ethyl 2-(9-anthryl)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a carbonyl group.

    2-(9-anthryl)ethyl acetate: Similar anthracene moiety but with an acetate group instead of an oxoacetate group.

Uniqueness: Ethyl 2-(9-anthryl)-2-oxoacetate is unique due to the presence of both the anthracene moiety and the oxoacetate group, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly useful in applications requiring both fluorescence and reactivity towards nucleophiles.

Properties

IUPAC Name

ethyl 2-anthracen-9-yl-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSGHOZZHPACLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292415
Record name ethyl 2-(9-anthryl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160727-68-4
Record name ethyl 2-(9-anthryl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(9-anthryl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(9-anthryl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(9-anthryl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(9-anthryl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(9-anthryl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(9-anthryl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.